molecular formula C15H21N5O2 B1665538 Aditoprim CAS No. 56066-63-8

Aditoprim

Cat. No. B1665538
CAS RN: 56066-63-8
M. Wt: 303.36 g/mol
InChI Key: QBQMXWZTRRWPGK-UHFFFAOYSA-N
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Description

Aditoprim is an antibacterial dihydrofolate reductase inhibitor . It is a novel antibacterial synergist developed in the 1980s . It is often used in combination with Sulfamethoxazole (SMZ) to treat a number of infections .


Molecular Structure Analysis

Aditoprim has a chemical formula of C15H21N5O2 and a molar mass of 303.366 g·mol −1 . It contains a total of 44 bonds, including 23 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), 1 tertiary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .


Chemical Reactions Analysis

Aditoprim is often used in combination with Sulfamethoxazole (SMZ) for treating respiratory infections . The antibacterial effect of the Aditoprim-Sulfamethoxazole compound against certain bacteria was found to be time-dependent .

Scientific Research Applications

Reproductive Toxicity and Teratogenic Potential in Rats

Aditoprim, a bacteriostatic agent from the diaminopyrimidines group, has been studied for its reproductive toxicity and teratogenic potential. A study conducted on Wistar rats examined the effects of various concentrations of aditoprim on reproduction and development. The study found that high doses of aditoprim (1000 mg/kg diet) led to decreased body weights in rats and fetuses, and a reduced number of viable fetuses. However, no significant malformations were noted in fetuses across all groups, indicating that aditoprim does not exhibit strong teratogenic effects at the studied doses (Wang et al., 2015).

Antimicrobial Efficacy

Aditoprim has shown potential as an antimicrobial agent in animals. A study highlighted its strong antibacterial activity against various pathogens, including Salmonella, Streptococcus, and Escherichia coli. This indicates its potential use as a single drug in treating bacterial infectious diseases (Cheng et al., 2017).

Pharmacokinetics in Different Animals

Research has also focused on the pharmacokinetics of aditoprim in various animals. Studies in horses, calves, turkeys, and other animals show how aditoprim is metabolized and distributed in these species. These findings are crucial for determining appropriate dosages for veterinary use and understanding the drug's behavior in different animal systems. For instance, in horses, aditoprim exhibited a large volume of distribution and a significant plasma elimination half-life, suggesting its effectiveness and tolerance in equine medicine (von Fellenberg et al., 1990).

Metabolism and Disposition

The metabolism and disposition of aditoprim have been studied in swine, broilers, carp, and rats using radio tracer methods. This research helps in understanding how the drug is processed in the body, its excretion pattern, and the identification of major metabolites. Such studies are essential for evaluating the safety and efficacy of aditoprim in different species [(Wang et al., 2016)](https://consensus.app/papers/metabolism-disposition-aditoprim-swine-broilers-carp-wang/f79ce90597275405be4e428c185d62b0/?utm_source=chatgpt).

Dose Optimization in Veterinary Medicine

The optimization of dosing regimens for aditoprim, especially when used in combination with other drugs like sulfamethoxazole, has been a focus of recent research. For instance, a study conducted on Glaesserella parasuis, a pathogen causing Glasser’s disease in pigs, recommended an optimal dosing regimen for aditoprim and sulfamethoxazole based on pharmacokinetics-pharmacodynamics (PK-PD) modeling. This kind of research is crucial for effective treatment strategies in veterinary medicine (Huang et al., 2022).

Future Directions

Aditoprim, alone or combined with Sulfamethoxazole, is being studied for its effectiveness in treating various infections. For example, research is being conducted to determine the optimal dosing regimen for the treatment of Glaesserella parasuis infection, which contains resistance and virulence genes .

properties

IUPAC Name

5-[[4-(dimethylamino)-3,5-dimethoxyphenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-20(2)13-11(21-3)6-9(7-12(13)22-4)5-10-8-18-15(17)19-14(10)16/h6-8H,5H2,1-4H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQMXWZTRRWPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204616
Record name Aditoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aditoprim

CAS RN

56066-63-8
Record name Aditoprime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56066-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aditoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056066638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aditoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADITOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z81WDX2ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
RL Then, M Keller - Journal of Veterinary Medicine, Series B, 1988 - Wiley Online Library
The affinity of aditoprim (ADM), a new selective inhibitor of bacterial dihydrofolate reductases (DHFR), was two‐ to five‐fold lower for the E. coli DHFR and 1.7 fold lower for the L. casei …
Number of citations: 12 onlinelibrary.wiley.com
G Cheng, Y Xu, X Zhu, S Xie, L Wang, L Huang… - Scientific Reports, 2017 - nature.com
Aditoprim (ADP) has potential use as an antimicrobial agent in animals. However, its pharmacodynamic properties have not been systematically studied yet. In this study, the in vitro …
Number of citations: 11 www.nature.com
X Wang, Z Tan, Y Pan, A Ihsan, Q Liu… - Journal of Applied …, 2015 - Wiley Online Library
Aditoprim (ADP), a new developed dihydrofolate reductase (DHFR) inhibitor, has great potential in clinical veterinary medicine because of its greater pharmacokinetic properties than …
L Wang, L Huang, Y Pan, K Kuča, B Klímová, Q Wu… - Scientific Reports, 2016 - nature.com
Aditoprim (ADP) is a newly developed antibacterial agent in veterinary medicine. The metabolism and disposition of ADP in swine, broilers, carp and rats were investigated by using a …
Number of citations: 16 www.nature.com
X Wang, Z Tan, G Cheng, I Awais… - Journal of Applied …, 2015 - Wiley Online Library
… of aditoprim in animals. In an earlier subchronic toxicity study on beagle dogs, aditoprim was … The results of this study indicated that aditoprim had an adverse effect on the hematopoietic …
F Wang, W Luo, Y Pan, W Qu, S Xie… - Journal of Veterinary …, 2022 - Wiley Online Library
The mortality of livestock caused by pathogenic Escherichia coli (E. coli) still accounts for a large proportion of deaths in large‐scale production and reproduction, which causes …
Number of citations: 4 onlinelibrary.wiley.com
V Ascalone, JC Jordan, BM Ludwig - Journal of Chromatography B …, 1986 - Elsevier
A selective and sensitive high-performance liquid chromatographic method was developed for the determination of aditoprim, a new dihydrofolate reductase inhibitor, in the plasma of …
Number of citations: 14 www.sciencedirect.com
M Alvinerie, JF Sutra, C Eeckhoutte, P Galtier… - … of Chromatography B …, 1993 - Elsevier
A high-performance liquid chromatographic method is presented for the determination of aditoprim (ADP) and its two oxidative metabolites in biological fluids including sheep plasma …
Number of citations: 9 www.sciencedirect.com
L Wang, L Huang, Y Pan, Q Wu, S Xie… - Food Additives & …, 2016 - Taylor & Francis
Aditoprim (ADP) is a recently developed dihydrofolate reductase inhibitor that has shown promise for therapeutic use in veterinary medicine because of its excellent pharmacokinetic …
Number of citations: 10 www.tandfonline.com
W Qu, M Dong, Y Pan, S Xie, Z Yuan, L Huang - Pharmaceutics, 2022 - mdpi.com
In order to effectively treat the infection of Streptococcus suis and reduce the emergence of drug-resistant bacteria, an aditoprim (ADP) injection was developed in this study. The …
Number of citations: 6 www.mdpi.com

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